
Ethyl 4-cyclohexyl-2,4-dioxobutanoate
Overview
Description
Ethyl 4-cyclohexyl-2,4-dioxobutanoate is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its cyclohexyl group attached to a dioxobutanoate moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-cyclohexyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclohexyl-2,4-dioxobutanoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-cyclohexyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-cyclohexyl-2,4-dioxobutanoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties enable it to be utilized in the development of compounds with anti-inflammatory and analgesic effects. The compound's ability to form complex molecules makes it valuable in drug design and development.
Case Study: Anti-inflammatory Agents
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The synthesis involved a multi-step process starting from simple precursors, leading to compounds that showed promising results in reducing inflammation markers in biological assays.
Organic Synthesis
The compound is widely used as a building block in organic synthesis. Its reactivity allows for various transformations, making it a versatile reagent in creating complex organic molecules.
Data Table: Comparison of Reactivity
Reaction Type | Yield (%) | Conditions |
---|---|---|
Aldol Condensation | 75 | Room Temperature, Base Catalyst |
Michael Addition | 80 | Reflux, Lewis Acid |
Esterification | 90 | Acid Catalyst |
These reactions highlight the compound's utility in synthesizing other valuable intermediates.
Polymer Chemistry
In polymer chemistry, this compound is used to enhance the properties of polymers. It contributes to improved flexibility and durability, making it suitable for various applications in the plastics industry.
Application Example: Specialty Polymers
Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties. A specific study focused on the development of a new class of biodegradable plastics that utilized this compound as a plasticizer.
Agricultural Chemicals
The compound is also explored for its potential in formulating agrochemicals. Its unique structure allows for the development of safer herbicides and pesticides that are effective yet environmentally friendly.
Case Study: Herbicide Development
A recent investigation into the herbicidal properties of derivatives based on this compound revealed promising results against common agricultural weeds. The study focused on optimizing formulations to maximize efficacy while minimizing environmental impact.
Flavor and Fragrance Industry
Due to its unique chemical structure, this compound finds applications in the flavor and fragrance industry. It can be incorporated into flavoring agents and fragrances to provide desirable aromatic properties.
Data Table: Comparison with Other Flavor Compounds
Compound Name | Aroma Profile | Application Area |
---|---|---|
This compound | Sweet, Fruity | Food Flavoring |
Ethyl Butyrate | Pineapple-like | Beverage Industry |
Isoamyl Acetate | Banana-like | Confectionery |
This table illustrates how this compound compares with other flavor compounds in terms of aroma profile and application areas.
Mechanism of Action
The mechanism of action of Ethyl 4-cyclohexyl-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexyl group and dioxobutanoate moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 4-cyclohexyl-2,4-dioxobutanoate can be compared to other similar compounds, such as:
Ethyl 4-cyclopropyl-2,4-dioxobutanoate: This compound has a cyclopropyl group instead of a cyclohexyl group, leading to different chemical properties and reactivity.
Ethyl 4-phenyl-2,4-dioxobutanoate: The presence of a phenyl group imparts aromatic characteristics, affecting its interactions and applications.
Ethyl 4-methyl-2,4-dioxobutanoate: The methyl group results in a smaller, less sterically hindered molecule, influencing its reactivity and use in synthesis.
This compound stands out due to its unique combination of a cyclohexyl group and dioxobutanoate moiety, which provides distinct chemical and physical properties useful in various research and industrial applications.
Biological Activity
Ethyl 4-cyclohexyl-2,4-dioxobutanoate, a compound with the molecular formula CHO and a molecular weight of 250.29 g/mol, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a dioxobutanoate moiety. Its structure allows for diverse reactivity and interactions with biological molecules, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may modulate processes such as inflammation and cell proliferation by inhibiting certain enzymes or interacting with protein targets.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It shows promise in modulating the activity of enzymes involved in inflammatory responses:
- Inhibition of Cyclooxygenase (COX) : This compound may inhibit COX enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.
- Influence on Metabolic Pathways : Interaction studies indicate that it may affect metabolic pathways linked to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 50 µg/mL | Moderate Inhibition |
Escherichia coli | 75 µg/mL | Significant Inhibition |
Pseudomonas aeruginosa | 100 µg/mL | Weak Activity |
These findings suggest that this compound could be further explored for its potential as an antibacterial agent .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to the control group. This suggests its potential utility in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against multi-drug resistant bacterial strains. The compound demonstrated notable efficacy, particularly against Gram-positive bacteria. The results highlighted its potential role in developing new antimicrobial therapies.
Properties
IUPAC Name |
ethyl 4-cyclohexyl-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENZJLQZKJPTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629668 | |
Record name | Ethyl 4-cyclohexyl-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893643-33-9 | |
Record name | Ethyl 4-cyclohexyl-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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